3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide
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Overview
Description
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide is a complex organic compound that features a combination of imidazole, piperazine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide typically involves multiple steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Piperazine Derivative Formation: The piperazine derivative can be synthesized by reacting piperazine with pyrimidine-2-carboxylic acid under appropriate conditions.
Coupling Reaction: The imidazole core is then coupled with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxide derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used as a probe to study biological pathways involving imidazole, piperazine, and pyrimidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that interact with imidazole, piperazine, or pyrimidine moieties.
Pathways Involved: It can modulate pathways related to signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(pyrimidin-2-yl)-1H-imidazol-3-ium iodide
- 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide
Uniqueness
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide is unique due to the specific combination of imidazole, piperazine, and pyrimidine rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N6O.HI/c1-16-5-6-19(11-16)13(20)18-9-7-17(8-10-18)12-14-3-2-4-15-12;/h2-6,11H,7-10H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSHNNSKYPSRQU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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